2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride
Description
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride (CAS: 2225142-06-1) is a bicyclic sulfonyl chloride characterized by a strained six-membered ring system with bridgehead nitrogen and a sulfonyl chloride functional group. Its molecular formula is C₅H₈ClNO₂S (MW: 181.64), and its structure includes a unique bicyclo[2.1.1]hexane scaffold, which confers distinct electronic and steric properties compared to other azabicyclic sulfonyl chlorides . This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions to form sulfonamides or sulfonate esters.
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBZTBKKUCUGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1N(C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride typically involves the reaction of 2-azabicyclo[2.1.1]hexane with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere at low temperatures to prevent decomposition and ensure high yield. Industrial production methods may involve batch or continuous processes, with careful control of reaction parameters to optimize the purity and yield of the final product .
Chemical Reactions Analysis
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is characterized by its bicyclic structure, which includes a nitrogen atom in the ring system. Its chemical formula is , and it is typically used as a sulfonylating agent due to the presence of the sulfonyl chloride functional group, which is reactive towards nucleophiles.
Synthetic Applications
1. Synthesis of Chiral Sulfonamides
The compound has been utilized in the synthesis of chiral sulfonamides, which are important in drug development. A study demonstrated that chiral sulfonamides containing the 2-azabicycloalkane scaffold were prepared from aza-Diels–Alder cycloadducts through their conversion to amines followed by reactions with sulfonyl chlorides. The resulting compounds showed significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma and glioblastoma .
2. Bridged Bicyclic Compounds
Recent research has explored the use of this compound in the synthesis of novel bridged bicyclic γ-sultams via intramolecular flow photochemical [2 + 2] cycloaddition reactions. This method allows for the efficient construction of saturated heterocycles that can serve as promising isosteres of pyrrolidine and pyrrolidone, which are crucial in medicinal chemistry .
Biological Applications
1. Drug Discovery
The compound's derivatives have shown promise in drug discovery programs due to their ability to act as bioisosteres for existing drugs. For example, derivatives of 2-azabicyclo[2.1.1]hexane have been investigated for their anticonvulsant properties and potential as antimicrobial agents . The structural modifications enabled by the sulfonyl group enhance the biological activity of these compounds.
2. Cytotoxicity Studies
Research has indicated that compounds derived from 2-azabicyclo[2.1.1]hexane possess notable cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents in oncology . The mechanism of action may involve interference with cellular processes critical for cancer cell survival.
Case Studies and Research Findings
| Study | Year | Findings |
|---|---|---|
| Preparation of Chiral Sulfonamides | 2020 | Demonstrated significant cytotoxicity against HCC and GBM cell lines using derivatives of 2-azabicyclo[2.1.1]hexane |
| Bridged Bicyclic γ-Sultams Synthesis | 2024 | Developed a synthetic route yielding functionalized derivatives suitable for early drug discovery |
| Synthesis via Aza-Diels–Alder Reaction | 2020 | Showed effective transformation into biologically active sulfonamides |
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Structural and Molecular Differences
Key Observations :
- Ring Strain : The [2.1.1] system exhibits higher bridgehead strain compared to the [3.1.0] and [2.2.1] systems, enhancing reactivity in electrophilic substitutions .
- Functional Groups : Derivatives like the difluoromethyl analog (CAS: 1955554-13-8) replace sulfonyl chloride with lipophilic groups, altering biological activity and synthetic utility .
Biological Activity
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is a bicyclic compound notable for its unique structural features, including a nitrogen atom within a bicyclic framework and a sulfonyl chloride functional group. This compound has garnered attention in organic and medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 181.64 g/mol
- Structure : The bicyclic nature of the compound contributes to its reactivity, particularly due to the presence of the sulfonyl chloride group, which can participate in various nucleophilic substitution reactions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Palladium-Catalyzed Reactions : This method involves the cyclization of substrates through palladium-catalyzed reactions, allowing for the introduction of the sulfonyl chloride functionality.
- Intramolecular Displacement Reactions : Utilizing tert-butylsulfinamide to form the bicyclic structure through intramolecular displacement of primary alkyl chlorides, yielding significant quantities of the product (up to 195 grams in batch preparations) .
Cytotoxicity Studies
Research has demonstrated that derivatives of 2-azabicyclo[2.1.1]hexane exhibit notable cytotoxic activity against various cancer cell lines:
- Cell Lines Tested :
- Human Hepatocellular Carcinoma (HCC)
- Medulloblastoma (MB)
- Glioblastoma (GBM)
In a study involving chiral sulfonamides derived from this scaffold, significant reductions in cell viability were observed when treated with these compounds compared to non-malignant cells, indicating potential as anti-cancer agents .
The mechanism underlying the biological activity of this compound is hypothesized to involve:
- Nucleophilic Attack : The sulfonyl chloride group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of reactive intermediates that may disrupt cellular functions.
- Interaction with Biological Targets : The compound may interact with specific proteins or enzymes involved in cancer progression, although detailed molecular targets remain under investigation.
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Azabicyclo[3.3.0]octane | Larger bicyclic structure | Potentially different biological activity due to size |
| 1-Azabicyclo[2.2.1]heptane | Similar bicyclic framework | Different reactivity patterns |
| 3-Azabicyclo[3.3.0]octane | Contains an additional nitrogen atom | May exhibit distinct pharmacological properties |
| 2-Oxabicyclo[2.1.1]hexane | Oxygen atom replaces nitrogen | Different reactivity due to oxygen presence |
This table highlights that while other azabicyclic compounds may share structural characteristics, the specific sulfonyl chloride functionality in 2-azabicyclo[2.1.1]hexane enhances its reactivity and potential therapeutic applications.
Case Study 1: Synthesis and Evaluation of Cytotoxic Activity
In a recent study, researchers synthesized a series of chiral sulfonamides based on the azabicyclo structure and evaluated their cytotoxic effects on HCC and GBM cell lines using MTT assays. Results indicated that certain derivatives significantly reduced cell viability, suggesting their potential as lead compounds for further development .
Case Study 2: Pharmacological Profiling
Another investigation focused on pharmacological profiling, assessing the interaction of 2-azabicyclo[2.1.1]hexane derivatives with various biological targets, including enzymes involved in cancer metabolism and proliferation pathways. The findings revealed promising inhibitory activity against specific targets, warranting further exploration into their mechanisms of action .
Q & A
Q. What in vitro assays are recommended for evaluating this compound’s bioactivity?
Q. How can the sulfonyl chloride group be selectively modified for conjugation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
